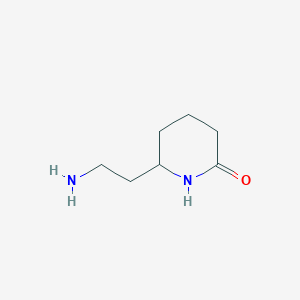![molecular formula C6H6ClNO2S2 B13147528 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with a thiazole precursor in the presence of a sulfonyl chloride reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Thiazole Derivatives: Formed through further cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of inhibitors for specific enzymes and receptors .
Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism by which 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride exerts its effects is primarily through its ability to interact with biological macromolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole: This compound shares the core thiazole structure but lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar in structure but with a chloro substituent instead of a sulfonyl chloride group, leading to variations in chemical behavior.
Uniqueness: The presence of the sulfonyl chloride group in 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo substitution reactions with various nucleophiles expands its utility in creating diverse chemical entities .
Propiedades
Fórmula molecular |
C6H6ClNO2S2 |
|---|---|
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO2S2/c7-12(9,10)6-8-4-2-1-3-5(4)11-6/h1-3H2 |
Clave InChI |
PTSXOXODNZZRGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


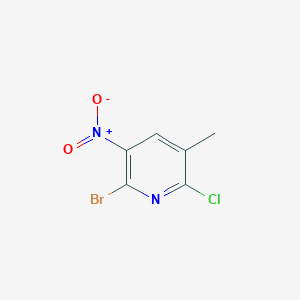

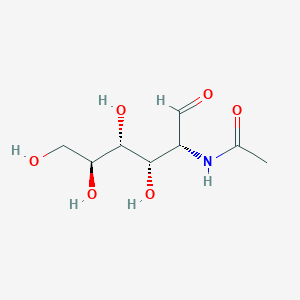
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
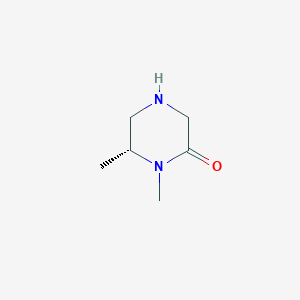
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

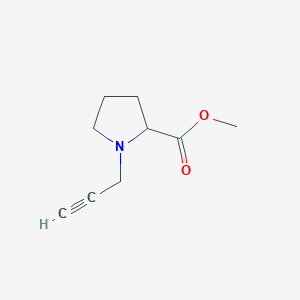
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)


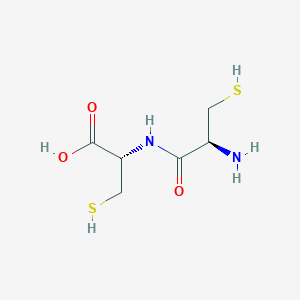
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
